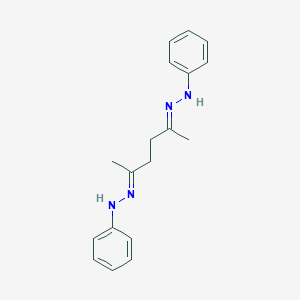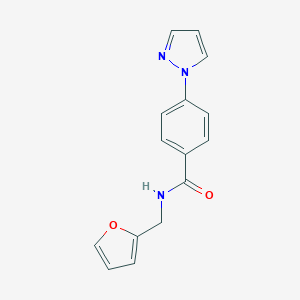
2,5-Hexanedione, bis(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Hexanedione, bis(phenylhydrazone) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of 2,5-hexanedione, which is a neurotoxic compound widely used in industrial settings.
Mécanisme D'action
The mechanism of action of 2,5-Hexanedione, bis(phenylhydrazone) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the formation of amyloid-beta. It may also reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Hexanedione, bis(phenylhydrazone) has a number of biochemical and physiological effects. It has been found to reduce amyloid-beta levels in the brain, which may help to prevent the development of Alzheimer's disease. It also reduces oxidative stress and inflammation, which are both implicated in a range of diseases including cardiovascular disease, cancer, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Hexanedione, bis(phenylhydrazone) in lab experiments is its ability to inhibit the formation of amyloid-beta. This makes it a useful tool for studying the mechanisms underlying Alzheimer's disease. However, one of the limitations of using this compound is that it is highly toxic and can cause damage to the nervous system. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 2,5-Hexanedione, bis(phenylhydrazone). One area of interest is the development of new compounds that are based on the structure of 2,5-Hexanedione, bis(phenylhydrazone) but have improved safety profiles. Another area of interest is the investigation of the compound's potential for treating other diseases that are associated with oxidative stress and inflammation, such as cancer and diabetes. Finally, further research is needed to fully understand the mechanism of action of 2,5-Hexanedione, bis(phenylhydrazone) and its potential for preventing and treating neurodegenerative diseases.
Conclusion:
In conclusion, 2,5-Hexanedione, bis(phenylhydrazone) is a promising compound that has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta formation and the reduction of oxidative stress and inflammation. However, further research is needed to fully understand its mechanism of action and its potential for treating other diseases.
Méthodes De Synthèse
2,5-Hexanedione, bis(phenylhydrazone) can be synthesized by reacting 2,5-hexanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction produces a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
2,5-Hexanedione, bis(phenylhydrazone) has been extensively studied for its potential neuroprotective properties. It has been shown to inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.
Propriétés
Numéro CAS |
1095-15-4 |
|---|---|
Formule moléculaire |
C18H22N4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+ |
Clé InChI |
JRBMZQNRXCXAFK-MXWIWYRXSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C |
SMILES |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
SMILES canonique |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
Synonymes |
2,5-hexanedione-bis(phenylhydrazone) acetonylacetone bis(phenylhydrazone) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)